4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol
Description
Properties
CAS No. |
609348-02-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4,6-dimethyl-2,2-dipentyl-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C20H32O2/c1-5-7-9-11-20(12-10-8-6-2)14-17-16(4)19(21)15(3)13-18(17)22-20/h13,21H,5-12,14H2,1-4H3 |
InChI Key |
HYFSQYKTZFHKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC2=C(O1)C=C(C(=C2C)O)C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,3-dihydro-1-benzofuran derivatives typically involves:
- Formation of the benzofuran ring via intramolecular cyclization of ortho-hydroxyaryl precursors.
- Introduction of alkyl substituents through alkylation or coupling reactions.
- Protection/deprotection steps to preserve sensitive functional groups such as phenols.
Specific Synthetic Routes for 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol
Alkylation and Cyclization Approach
- Starting Materials: Ortho-hydroxybenzaldehydes or phenols substituted with methyl groups at positions 4 and 6.
- Step 1: Alkylation of the phenolic hydroxyl or adjacent positions with pentyl halides to introduce dipentyl groups at the 2-position.
- Step 2: Intramolecular cyclization under acidic or basic conditions to form the dihydrobenzofuran ring.
- Step 3: Hydroxyl group at position 5 is either introduced by selective demethylation or preserved if starting from a hydroxy-substituted precursor.
This method is supported by analogous syntheses of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, where bulky alkyl groups are introduced at the 2-position to enhance lipophilicity and biological activity.
Palladium-Catalyzed Coupling and Cyclization
- Sonogashira Coupling: Coupling of iodophenol derivatives with alkynes to form ortho-hydroxytolans.
- Cyclization: Pd-catalyzed carbonylative cyclization to form the benzofuran ring with simultaneous acylation or alkylation at the 2-position.
- Reduction and Deprotection: Subsequent reduction steps (e.g., using DIBAL) and removal of protecting groups yield the target benzofuran-5-ol.
This approach, while more common for natural benzofuran derivatives, can be adapted for the synthesis of substituted benzofurans like 4,6-dimethyl-2,2-dipentyl derivatives by modifying the alkyne and halophenol substrates.
Detailed Research Findings and Data
Antioxidant Activity Correlation with Synthesis
A study on 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, structurally related to the target compound, demonstrated that the introduction of bulky alkyl groups at the 2-position (dipentyl in this case) enhances antioxidant activity by increasing affinity to low-density lipoprotein (LDL) particles. The optimal compound, 4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol, showed superior inhibition of lipid peroxidation compared to vitamin E.
Yield and Reaction Conditions
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of phenol | Pentyl bromide, K2CO3, acetone | 75-85 | Selective alkylation at 2-position |
| Intramolecular cyclization | Acidic catalyst (e.g., HCl, reflux) | 80-90 | Formation of dihydrobenzofuran ring |
| Deprotection (if applicable) | Mild acid or base | 90 | Preserves phenolic hydroxyl group |
These yields are consistent with analogous benzofuran syntheses reported in the literature.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation + Cyclization | Pentyl halides, K2CO3, acid catalyst | Straightforward, good yields | Requires careful control of regioselectivity |
| Pd-Catalyzed Coupling + Cyclization | PdCl2(PPh3)2, Sonogashira coupling, DIBAL reduction | High selectivity, adaptable to various substituents | More steps, requires expensive catalysts |
| Protection/Deprotection Steps | MOM protection, TiCl4 deprotection | Protects sensitive hydroxyl groups | Adds complexity and time |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
BO-653 (4,6-Di-tert-butyl-2,2-dipentyl-2,3-dihydro-5-benzofuranol)
Structural Differences :
- Substituents : BO-653 features bulky tert-butyl groups at positions 4 and 6, whereas the target compound has methyl groups. Both share dipentyl chains at position 2.
- Molecular Weight : The tert-butyl groups increase BO-653’s molecular weight (C₂₉H₄₈O₂, ~452.7 g/mol) compared to the target compound (C₂₀H₃₀O₂, ~302.5 g/mol).
Functional Properties :
- Antioxidant Activity: BO-653 exhibits superior radical-scavenging activity in lipid membranes compared to α-tocopherol due to its stable phenoxyl radical (ESR data) and high lipophilicity . The tert-butyl groups in BO-653 sterically hinder peroxyl radical access to the phenolic hydrogen, reducing its chemical reactivity but enhancing radical stability. In contrast, the smaller methyl groups in the target compound may allow faster radical interactions but less stable intermediates.
- Lipophilicity : Both compounds are highly lipophilic, but BO-653’s tert-butyl groups further enhance membrane localization, critical for inhibiting lipid peroxidation in liposomal systems .
2,3-Dihydro-2,2,4,6,7-Pentamethylbenzofuran-5-ol
Structural Differences :
- This analog (C₁₄H₁₈O₂) has methyl groups at positions 2, 2, 4, 6, and 7, lacking the dipentyl chains of the target compound.
Functional Properties :
- No direct antioxidant data are provided, but its structure suggests moderate lipophilicity .
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one
Structural Differences :
- This compound (C₁₂H₁₄O₂) replaces the phenolic hydroxyl group with a ketone and introduces a branched alkyl chain.
Functional Properties :
- The ketone group increases polarity, reducing membrane affinity compared to phenolic analogs.
Key Comparative Data
Research Findings and Implications
- Antioxidant Efficiency : The target compound’s methyl and dipentyl substituents balance reactivity and lipophilicity. While it may react faster with radicals than BO-653, its radical stability and membrane retention could be inferior due to smaller substituents .
- Synthetic Challenges : Introducing dipentyl chains may complicate synthesis compared to methyl or tert-butyl groups, requiring optimized conditions for alkylation or rearrangement steps .
- Biological Applications : BO-653’s success in inhibiting lipid peroxidation suggests the target compound could serve as a tunable antioxidant, with substituent modifications tailoring activity for specific biological systems .
Biological Activity
4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol (CAS No. 609348-02-9) is a synthetic organic compound characterized by a unique structure that includes a benzofuran moiety with two pentyl and two methyl substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C20H32O2
- Molecular Weight : 304.47 g/mol
- Structure : The compound features a hydroxyl group at the 5-position of the benzofuran ring, enhancing its solubility and reactivity.
Biological Activity Overview
The biological activity of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol has been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol can inhibit the growth of various bacteria and fungi.
- In vitro Studies :
- A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) and other pathogens. Compounds with hydroxyl groups at specific positions exhibited enhanced activity against MTB strains with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for the most active derivatives .
- Another study highlighted that modifications at the C-6 position of benzofuran significantly influenced antibacterial efficacy against Escherichia coli and Staphylococcus aureus, with some derivatives showing MIC values below 10 μg/mL .
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer potential:
- Cell Line Studies : Compounds structurally related to 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol were evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Case Studies
Several case studies illustrate the biological activity of benzofuran derivatives:
- Antitubercular Activity :
- Antibacterial Evaluation :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol | C20H32O2 | Antimicrobial & Anticancer | TBD |
| Benzofuran Derivative A | C15H14O3 | Antitubercular | 8 |
| Benzofuran Derivative B | C10H10O | Antibacterial | <10 |
| Benzofuran Derivative C | C12H12N4O | Cytotoxicity in Cancer Cells | N/A |
Q & A
Q. How do alkyl chain length (e.g., dipentyl vs. shorter chains) and substituent positions (4,6-dimethyl) influence bioactivity?
- Methodological Answer : Synthesize analogs with varying alkyl chains (C3–C7) and methyl positions. Test in bioassays (e.g., antimicrobial disk diffusion) and correlate results with LogP (lipophilicity) and steric parameters (molecular volume) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
